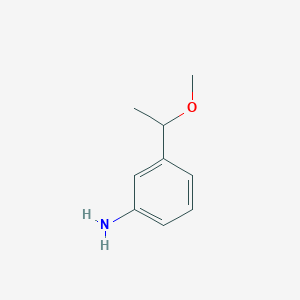

3-(1-Methoxyethyl)aniline

Beschreibung

Significance of Aniline (B41778) Derivatives as Core Scaffolds in Complex Molecular Architectures

Aniline and its derivatives are foundational to the synthesis of numerous organic compounds, playing a significant role in industrial chemistry. researchgate.net They are precursors in the manufacturing of products ranging from polymers like polyurethane to dyes and pigments. sci-hub.se The amino group of aniline provides a reactive site that readily participates in various chemical transformations, making it a valuable synthon. sci-hub.se This reactivity is harnessed to build more complex structures, such as benzothiazoles, through cyclization reactions. wisdomlib.orgorganic-chemistry.org

The ability of aniline derivatives to act as both hydrogen bond donors and acceptors facilitates the formation of supramolecular structures. sci-hub.se This property is particularly relevant in the field of crystal engineering, where the self-assembly of molecules is guided by non-covalent interactions. sci-hub.se Furthermore, substituted anilines are employed as catalysts in certain organic reactions, such as oxime ligations, where they can significantly enhance reaction rates. nih.gov The electronic nature of the substituents on the aniline ring can be modulated to fine-tune the compound's reactivity and physical properties, making them highly adaptable for various synthetic strategies. smolecule.com

The structural diversity of aniline derivatives allows them to be incorporated into a wide range of molecular frameworks. For example, they are key components in the synthesis of spirotetrahydroquinolines, which are of interest in medicinal chemistry due to their rigid structures and potential pharmacological activities. beilstein-journals.org The strategic placement of substituents on the aniline ring is crucial for directing the outcome of these complex multi-component reactions. beilstein-journals.orgrsc.org

Academic Importance of Stereochemistry in Chiral Amine Synthesis

The field of stereochemistry, which deals with the three-dimensional arrangement of atoms in molecules, is of paramount importance in the synthesis of chiral amines. unibo.itresearchgate.net Chirality, or the property of "handedness," is a fundamental aspect of many biologically active molecules, where only one of a pair of enantiomers (non-superimposable mirror images) exhibits the desired therapeutic effect, while the other may be inactive or even harmful. unibo.it Consequently, the ability to synthesize enantiomerically pure amines is a critical challenge in modern organic and medicinal chemistry. ntnu.no

Several strategies are employed to achieve stereocontrol in amine synthesis. researchgate.net These include the use of chiral catalysts, which can selectively promote the formation of one enantiomer over the other, and the employment of chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction. researchgate.nettcichemicals.com Another common approach is the resolution of a racemic mixture (a 50:50 mixture of both enantiomers), often through the formation of diastereomeric salts with a chiral resolving agent. tcichemicals.comgoogle.com

Research in this area is continually focused on developing more efficient and selective methods for the synthesis of chiral amines. ntnu.no This includes the development of novel catalytic systems and the exploration of new reaction pathways that allow for precise control over the stereochemistry of the final product. ntnu.nonumberanalytics.com The inversion of configuration of an undesired enantiomer is another key area of research, aiming to maximize the yield of the desired stereoisomer from a racemic mixture. vapourtec.com

Overview of Research Trajectories for Alkoxyethyl-Substituted Anilines

Alkoxyethyl-substituted anilines represent a specific subclass of aniline derivatives that have garnered interest in various areas of chemical research. The presence of the alkoxyethyl group can influence the compound's physical and chemical properties, such as its lipophilicity and electronic characteristics. smolecule.com These modifications can be advantageous in the design of molecules with specific biological activities or material properties.

Research involving alkoxyethyl-substituted anilines includes their use as intermediates in the synthesis of more complex molecules. For example, they can be key building blocks in the preparation of pharmacologically relevant compounds. google.com The stereochemistry of the alkoxyethyl substituent can also be a critical factor, leading to the development of methods for the synthesis of specific enantiomers of these anilines.

Furthermore, studies have explored the reactivity of alkoxyethyl-substituted anilines in various chemical transformations. For instance, their participation in cyclization reactions to form heterocyclic systems is an area of active investigation. The nature of the alkoxy group and the substitution pattern on the aniline ring can significantly impact the course and efficiency of these reactions.

Chemical Profile of 3-(1-Methoxyethyl)aniline

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | This compound (Racemic) | (R)-3-(1-Methoxyethyl)aniline | (S)-3-(1-Methoxyethyl)aniline |

| CAS Number | 83751-46-6 sigmaaldrich.com | N/A bldpharm.com | 3023541-89-8 chemicalbook.com |

| Molecular Formula | C₉H₁₃NO sigmaaldrich.com | C₉H₁₃NO nih.gov | C₉H₁₃NO chemicalbook.com |

| Molecular Weight | 151.21 g/mol sigmaaldrich.com | 151.21 g/mol nih.gov | 151.21 g/mol chemicalbook.com |

| IUPAC Name | This compound sigmaaldrich.com | 3-[(1R)-1-methoxyethyl]aniline nih.gov | (S)-3-(1-Methoxyethyl)aniline chemicalbook.com |

| Boiling Point | 235.3±15.0 °C (predicted) chemicalbook.comsigmaaldrich.com | Not Available | 235.3±15.0 °C (predicted) chemicalbook.com |

| Density | Not Available | Not Available | 1.020±0.06 g/cm³ (predicted) chemicalbook.com |

| Physical Form | Powder/Solid sigmaaldrich.comsigmaaldrich.com | Not Available | Not Available |

Table 2: Compound Identifiers for this compound and its Enantiomers

| Identifier | This compound (Racemic) | (R)-3-(1-Methoxyethyl)aniline | (S)-3-(1-Methoxyethyl)aniline |

| InChI | 1S/C9H13NO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 sigmaaldrich.com | InChI=1S/C9H13NO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3/t7-/m1/s1 nih.gov | Not Available |

| InChI Key | BVJWMLIEAZZQCK-UHFFFAOYSA-N sigmaaldrich.com | BVJWMLIEAZZQCK-SSDOTTSWSA-N nih.gov | Not Available |

| SMILES | Not Available | CC@HOC nih.gov | Not Available |

List of Compounds

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJWMLIEAZZQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Methoxyethyl Aniline and Chiral Analogues

Direct and Indirect Approaches to C-N Bond Formation

The construction of the C-N bond in 3-(1-Methoxyethyl)aniline can be approached through several strategic disconnections. Direct methods often involve the simultaneous formation of the amine and the stereocenter, while indirect methods may build the carbon skeleton first, followed by the introduction of the amino group.

Reductive Amination Strategies with Carbonyl Compounds

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. wikipedia.orgresearchgate.net This methodology is particularly relevant for the synthesis of this compound, starting from 3-aminoacetophenone. The process involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org The choice of reducing agent and catalyst is critical for the success and selectivity of the reaction. masterorganicchemistry.com

Catalytic hydrogenation of imines is a powerful and atom-economical method for the synthesis of amines. nih.govacs.orgresearchgate.net For the preparation of chiral this compound, the asymmetric hydrogenation of a prochiral imine derived from 3-aminoacetophenone is a highly effective strategy. nih.govacs.org This approach utilizes chiral transition-metal complexes as catalysts to achieve high enantioselectivity. nih.govacs.orgresearchgate.net

The reaction typically involves the in-situ formation of the imine from 3-aminoacetophenone and a suitable amine, followed by hydrogenation under a hydrogen atmosphere. A variety of chiral ligands, often phosphorus-based, are employed to induce asymmetry. Iridium and Ruthenium-based catalysts are commonly used for this transformation, demonstrating high activity and enantioselectivity for a range of N-aryl imines. nih.govacs.org

Table 1: Examples of Catalytic Hydrogenation of Imines for Chiral Amine Synthesis

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-Aryl Imines from Acetophenones | Chiral Amines | up to 90 | up to 90 | acs.org |

| Ru-MsDPEN complexes | Cyclic N-Alkyl Imines | Chiral Cyclic Amines | Excellent | Excellent | nih.gov |

This table presents data from analogous reactions to illustrate the potential of the methodology.

Hydrosilylation of imines offers a mild and efficient alternative to catalytic hydrogenation for the synthesis of amines. rsc.org This method involves the addition of a silicon hydride (hydrosilane) across the C=N double bond of an imine, catalyzed by a transition metal complex, followed by hydrolysis to yield the amine. rsc.org Rhodium and copper-based catalysts have been shown to be effective for the asymmetric hydrosilylation of ketimines, providing access to chiral amines with high enantioselectivity. acs.org

For the synthesis of this compound, an imine formed from 3-aminoacetophenone could be subjected to hydrosilylation with a suitable silane, such as diphenylsilane (B1312307) or trichlorosilane, in the presence of a chiral catalyst. The resulting silylamine intermediate is then readily hydrolyzed to the target aniline (B41778). While this method is well-established for a variety of ketimines, its specific application to imines derived from 3-aminoacetophenone would be a logical extension. rsc.org

Table 2: Catalysts Used in Asymmetric Hydrosilylation of Ketimines

| Catalyst System | Substrate Type | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| CuH/(R)-DTBM-SEGPHOS | Aryl Ketones | Chiral Alcohols | >90% ee | acs.org |

| Rh(III)-bis(oxazolinylpyridine) | Ketones | Chiral Alcohols | High | acs.org |

This table provides examples of catalyst systems used in similar hydrosilylation reactions.

Alkylation and Arylation Methods

Alternative strategies for the synthesis of this compound involve the formation of the C-N bond through alkylation or arylation reactions. These methods can be advantageous when the corresponding precursors are readily available.

The direct N-alkylation of an aniline derivative with a suitable 1-methoxyethyl electrophile represents a straightforward, albeit potentially challenging, approach. The reaction of an aniline with an α-alkoxyethyl halide or sulfonate could, in principle, yield the desired product. However, such reactions can be prone to side reactions and may require specific catalysts to achieve good selectivity. researchgate.netresearchgate.netrsc.org

Recent advances in N-alkylation methodology have focused on the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" processes, which are more environmentally benign. nih.gov In this context, 1-methoxyethanol (B8614606) could potentially be used to alkylate an aniline derivative in the presence of a suitable transition-metal catalyst. nih.gov

Table 3: Catalytic Systems for N-Alkylation of Anilines with Alcohols

| Catalyst System | Aniline Substrate | Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Manganese pincer complexes | Various anilines | Benzyl alcohols | N-Alkylated anilines | 80-90 | nih.gov |

| Cobalt-based MOF | Aniline | Benzyl alcohol | N-Benzylaniline | High | rsc.org |

This table showcases catalyst systems used for the N-alkylation of anilines with various alcohols.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. wikipedia.orgresearchgate.net This methodology could be applied to the synthesis of this compound by coupling an ammonia (B1221849) equivalent with a suitable aryl precursor, such as 3-bromo-(1-methoxyethyl)benzene or 3-chloro-(1-methoxyethyl)benzene. wikipedia.org

The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. wikipedia.org The choice of the ammonia surrogate is crucial, with options ranging from ammonia itself to protected ammonia equivalents. wikipedia.org This approach offers a versatile route to a wide range of substituted anilines and could be readily adapted for the synthesis of the target compound. rsc.orgnih.gov

Table 4: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of catalytic palladium | wikipedia.org |

| Ligand | XPhos, RuPhos, t-BuXPhos | Stabilize catalyst, promote reductive elimination | nih.gov |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activate amine, facilitate catalyst turnover | wikipedia.org |

This table outlines the typical components used in Buchwald-Hartwig amination reactions.

Cyclization and Annulation Protocols Involving Aniline Derivatives

Cyclization and annulation reactions are fundamental in organic synthesis for the construction of ring systems. When aniline derivatives are used as substrates, these protocols allow for the formation of nitrogen-containing heterocyclic compounds, known as azacycles.

Synthesis of Azacycles via Ring-Closing Reactions

The synthesis of azacycles through ring-closing reactions of aniline derivatives is a versatile approach. Various methods have been developed to achieve this, often employing transition metal catalysts or other activating agents.

One common strategy is the N-alkylation of anilines with dihalides, followed by intramolecular cyclization. This method has been used to synthesize a variety of N-aryl heterocyclic amines, including six- and seven-membered rings. The use of microwave assistance can significantly shorten reaction times. nih.gov Another approach involves the reaction of aniline derivatives with dicarboxylic acids in the presence of a catalyst like SnCl₂ and a reducing agent such as PhSiH₃ to produce N-aryl cyclic amines. nih.gov

Microreactor systems have also been employed to facilitate the synthesis of azacycles, offering precise control over reaction conditions and leading to high yields of five-, six-, and seven-membered ring products. nih.gov The mechanism of these reactions can involve the formation of a titanium-aniline complex, followed by nucleophilic attack and ring opening of a cyclic ether to form the azacycle. nih.gov

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of unsaturated nitrogen heterocycles. nih.gov While electron-rich amines can be challenging substrates, strategies such as introducing steric bulk or reducing the electron density on the nitrogen atom have been developed to overcome this limitation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ring Size | Reference |

| Aniline Derivatives | Dihalides | NaHCO₃, SDS | N-Aryl Heterocyclic Amines | 6- and 7-membered | nih.gov |

| Aniline Derivatives | Dicarboxylic Acids | SnCl₂, PhSiH₃ | N-Aryl Cyclic Amines | 5-membered | nih.gov |

| Aniline Derivatives | Halides | K₂CO₃ (in microreactor) | Azacycles | 5-, 6-, and 7-membered | nih.gov |

| Allylamines | Grubbs' or Schrock's Catalyst | Unsaturated Azacycles | Variable | nih.gov |

Intramolecular Cycloaddition and Radical Cyclization Approaches

Intramolecular cycloaddition and radical cyclization reactions provide powerful methods for the construction of complex cyclic systems from aniline derivatives. These reactions often proceed with high regio- and stereoselectivity.

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same aniline-derived molecule, can lead to the formation of fused or bridged polycyclic ring systems. wikipedia.org The tether connecting the diene and dienophile plays a crucial role in determining the geometry and outcome of the reaction. wikipedia.org

Radical cyclization offers an alternative pathway to cyclic aniline derivatives. For instance, a visible-light-promoted intramolecular reductive cyclization of functionalized anilines can produce indolines and 2,3-dihydrobenzofurans without the need for a transition metal or an external photocatalyst. rsc.org Another approach involves the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes to construct N-containing polycyclic skeletons. rsc.org This method allows for the sequential formation of multiple carbon-carbon bonds in a highly regio- and stereoselective manner. rsc.org

Palladium-catalyzed intramolecular transformations of diphenylamine (B1679370) intermediates, formed from the condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives, can be selectively controlled by ligands to yield various five-, six-, or seven-membered heteroaromatics like indoles, carbazoles, acridines, and dibenzazepines. acs.orgnih.gov

| Reaction Type | Substrate | Key Features | Product | Reference |

| Intramolecular Diels-Alder | Aniline derivative with diene and dienophile | Forms fused or bridged polycyclic systems | Polycyclic Aniline Derivatives | wikipedia.org |

| Visible-Light Radical Cyclization | Functionalized Aniline | No transition metal or photocatalyst needed | Indolines, 2,3-Dihydrobenzofurans | rsc.org |

| Radical Cascade Cyclization | 1,7-Dienes and Aldehydes | Forms multiple C-C bonds regio- and stereoselectively | N-Containing Polycyclic Skeletons | rsc.org |

| Pd-Catalyzed Intramolecular Cyclization | Diphenylamine Intermediate | Ligand-controlled selectivity | Indoles, Carbazoles, Acridines, Dibenzazepines | acs.orgnih.gov |

Stereoselective Cyclization in Polycyclic Systems

Achieving stereoselectivity in the cyclization of aniline derivatives to form polycyclic systems is a significant challenge in organic synthesis. The stereochemical outcome of these reactions is crucial for the synthesis of complex natural products and pharmaceuticals.

Biomimetic cascade cyclizations, initiated by iridium acylnitrenoids, provide a stereodefined pathway to polycyclic δ-lactams. acs.org This approach mimics natural biosynthetic pathways to achieve high levels of stereocontrol. The stereochemistry of polyene cyclization, a fundamental process in the synthesis of many natural products, has been extensively studied and provides a basis for predicting and controlling the stereochemical outcome of related cyclization reactions involving aniline derivatives. acs.org

The development of chiral catalysts and auxiliaries is another key strategy for achieving stereoselective cyclization. While not directly focused on aniline derivatives, the principles of using chiral transition metal auxiliaries to control absolute stereochemistry during carbon-carbon bond formation are broadly applicable.

Enantioselective Synthesis of Chiral (1-Methoxyethyl)aniline Moieties

The synthesis of specific enantiomers of chiral amines, such as those found in the (1-Methoxyethyl)aniline moiety, is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities.

Asymmetric Hydrogenation of Imines and Related Substrates

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This "green" and sustainable strategy offers excellent atom economy with minimal waste. nih.gov The process typically involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral ligand.

The success of asymmetric hydrogenation depends heavily on the choice of catalyst and reaction conditions. For instance, the development of novel chiral ligands has led to highly efficient catalytic systems for the asymmetric hydrogenation of both acyclic and cyclic N-aryl imines, achieving good to excellent enantioselectivities. nih.gov Additives, such as acids, can also dramatically improve the asymmetric induction of the catalyst. nih.gov

While the direct asymmetric hydrogenation of some substrates like indoles can be challenging, efficient catalytic systems have been developed for the asymmetric hydrogenation of 3H-indoles, providing access to chiral indolines. nih.gov

| Substrate | Catalyst System | Key Features | Enantioselectivity | Reference |

| Prochiral Imines | Chiral Transition Metal Catalysts (e.g., Rh, Ir) | Direct, atom-economical | Good to Excellent | nih.gov |

| Sterically Hindered Cyclic Imines | Chiral Ligand/Iridium Catalyst with HBr additive | High enantioselectivity for challenging substrates | 74-99% ee | nih.gov |

| Acyclic N-Aryl Imines | Chiral Ligand/Iridium Catalyst | Broad applicability | Not specified | nih.gov |

| 3H-Indoles | Highly Efficient Catalytic Systems | Overcomes challenges of indole (B1671886) hydrogenation | High | nih.gov |

Transition Metal-Catalyzed Asymmetric Transformations

Beyond asymmetric hydrogenation, a range of other transition metal-catalyzed asymmetric transformations are employed for the synthesis of chiral amines. These methods often involve the creation of a new stereocenter through a carbon-nitrogen bond-forming reaction.

Transition metal-catalyzed asymmetric allylic substitution is a powerful technique for incorporating an α-chiral amine into a molecule. nih.gov Chiral diene-ligated rhodium catalysts have been successfully used in the asymmetric substitution of racemic tertiary allylic trichloroacetimidates with amines to produce α-trisubstituted-α-tertiary amines with high yields and excellent selectivities. nih.gov Mechanistic studies have shown that these reactions can proceed through a dynamic kinetic asymmetric transformation, where the catalyst promotes the interconversion of diastereomeric intermediates, leading to a high enantiomeric excess of the final product. nih.gov

The development of chiral C₂-symmetric late-transition metal catalysts, such as those based on nickel with chiral aniline-derived ligands, has also been explored for applications like isoselective polymerization, demonstrating the versatility of chiral aniline motifs in catalysis. rsc.org

Furthermore, the "hydrogen borrowing" strategy, catalyzed by transition metals, offers a green and atom-economical route to chiral amines from alcohols and amines. thieme-connect.de This process involves the temporary oxidation of the alcohol to a carbonyl compound, condensation with the amine to form an imine, and subsequent asymmetric reduction by the metal hydride intermediate. thieme-connect.de

| Reaction Type | Catalyst System | Substrate | Product | Key Features | Reference |

| Asymmetric Allylic Substitution | Chiral Diene-Ligated Rhodium | Racemic Tertiary Allylic Trichloroacetimidates and Amines | α-Trisubstituted-α-Tertiary Amines | Dynamic kinetic asymmetric transformation | nih.gov |

| Hydrogen Borrowing | Transition Metal Catalyst | Alcohols and Amines | Chiral Amines | Atom-economical, water is the only byproduct | thieme-connect.de |

| Isoselective Polymerization | Chiral Nickel Catalyst with Chiral Aniline Ligands | trans-2-Butene | Isotactic Poly(2-butene) | Demonstrates use of chiral aniline motifs in catalysis | rsc.org |

Organocatalytic Strategies for Chiral Amine Induction

The development of asymmetric organocatalysis has provided powerful tools for the synthesis of chiral amines, which are crucial components of many biologically active compounds. rsc.orgresearchgate.net These methods offer an alternative to traditional metal-based catalysts, often with the benefits of lower toxicity, air and moisture stability, and ready availability of chiral catalysts from natural sources like amino acids and Cinchona alkaloids. rsc.orgcolab.ws

The synthesis of chiral this compound involves the creation of a stereogenic center at the carbon atom bearing the methoxy (B1213986) and methyl groups. Organocatalytic approaches to induce chirality in similar amine structures often rely on the asymmetric allylation of imines or related strategies. nih.govresearchgate.net For instance, chiral phosphoric acids, derived from BINOL, have been successfully employed as catalysts in the asymmetric allylation of acylimines, affording homoallylic amines with high enantioselectivity. nih.govbeilstein-journals.org While a direct organocatalytic synthesis of this compound is not extensively detailed in the literature, the principles of asymmetric induction using organocatalysts can be applied. A plausible strategy would involve the asymmetric reduction of a corresponding ketimine or the addition of a methyl group to an imine precursor, guided by a chiral organocatalyst.

Another relevant approach is the use of chiral primary amine catalysts to mediate enantioselective transformations. rsc.orgcolab.ws These catalysts can activate substrates through the formation of chiral iminium ions, which then react with nucleophiles in a stereocontrolled manner. The direct asymmetric indolization of anilines using chiral phosphoric acids to create complex chiral structures further highlights the potential of organocatalysis in functionalizing aniline derivatives enantioselectively. nih.gov

Table 1: Examples of Organocatalytic Strategies for Chiral Amine Synthesis

| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (BINOL-derived) | Asymmetric Allylation of Acylimines | Aromatic and Aliphatic N-acylimines | 90-99% | nih.gov |

| Chiral Disulfonimide | Hosomi-Sakurai reaction of in situ-formed N-Fmoc-imines | Aryl- and -alkylimines | Not specified | nih.govbeilstein-journals.org |

| Chiral Primary Amines (from amino acids, Cinchona alkaloids) | Various enantioselective organic reactions | Broad | Varies | rsc.orgcolab.ws |

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and versatile methods for the construction of complex molecules. These strategies include multi-component reactions, flow chemistry, solvent-free methodologies, and site-directed functionalization, all of which are applicable to the synthesis of aniline derivatives like this compound.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. Several MCRs are well-suited for the synthesis of substituted anilines.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can generate a wide array of complex molecules, including derivatives of amino acids and peptides. youtube.comnih.govbaranlab.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govtechniques-ingenieur.fr By carefully selecting the starting materials, this reaction can be adapted to synthesize complex aniline derivatives. For instance, using a substituted aniline as the amine component would directly incorporate the aniline moiety into the final product.

Recent research has also focused on developing novel MCRs specifically for the synthesis of substituted anilines. A gold-catalyzed three-component reaction has been reported for the synthesis of highly substituted anilines. bohrium.com Another metal- and additive-free three-component method allows for the synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org Furthermore, a one-pot, three-component synthesis of meta-hetarylanilines from 1,3-diketones, acetone (B3395972), and various amines has been developed, with the reaction's success being dependent on the electronic properties of the substituents on the diketone. beilstein-journals.org These MCRs provide a versatile platform for creating libraries of complex aniline derivatives for various applications.

Table 2: Overview of Multi-Component Reactions for Aniline Synthesis

| Reaction Name/Type | Components | Key Features | Reference |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanide | Forms a bis-amide product in a single step. | nih.govrsc.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Produces α-acyloxy carboxamides. | nih.govbaranlab.org |

| Gold-Catalyzed Three-Component Reaction | Not specified | Auto-tandem catalysis for substituted anilines. | bohrium.com |

| Metal-Free Three-Component Reaction | Methylvinyl Ketones, N-acylpyridinium Salts, Amines | Synthesis of meta-substituted anilines. | rsc.org |

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. Flow chemistry and solvent-free reactions are at the forefront of these efforts, offering safer, more efficient, and scalable processes for the synthesis of anilines. tandfonline.comrsc.org

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis. acs.org The synthesis of anilines via the reduction of nitroaromatics is a process that has been successfully adapted to flow chemistry. For example, the hydrogenation of nitroarenes to N-arylhydroxylamines and subsequently to anilines can be performed in a continuous flow setup using a packed-bed reactor with a heterogeneous catalyst, such as Pt/C. nih.gov This approach allows for precise control over reaction parameters, leading to high conversions and selectivities. nih.gov Chemoenzymatic synthesis of anilines using immobilized nitroreductase in a continuous flow reactor has also been demonstrated, offering a sustainable alternative to precious-metal catalysts. nih.govacs.org

Solvent-free and microwave-assisted reactions represent another significant advancement in green aniline synthesis. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. tandfonline.com Similarly, a metal- and solvent-free synthesis of aniline-based triarylmethanes has been achieved using a Brønsted acidic ionic liquid as a catalyst. rsc.org These methods not only reduce the environmental footprint but can also lead to shorter reaction times and higher yields.

Table 3: Green Chemistry Approaches to Aniline Synthesis

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and control. | Continuous hydrogenation of nitroarenes to anilines. | acs.orgnih.gov |

| Immobilized Enzyme Flow Biocatalysis | Sustainable, avoids precious metals, aqueous media. | Continuous synthesis of anilines using nitroreductase. | nih.govacs.org |

| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free. | Amination of activated aryl halides without organic solvents. | tandfonline.com |

The ability to selectively introduce functional groups at specific positions on an aromatic ring is crucial for the synthesis of complex molecules. For aniline derivatives, the amino group and its derivatives can act as powerful directing groups, typically favoring electrophilic substitution at the ortho and para positions. However, modern synthetic methods have enabled more precise and often non-intuitive functionalization patterns.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgwikiwand.comorganic-chemistry.org The DMG, which can be a tertiary amine, amide, or other heteroatom-containing group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org This method has been applied to tertiary anilines and has been used to synthesize enantiopure benzylamines. wikipedia.orgwikiwand.com For a molecule like this compound, the amino group, after suitable protection, could potentially direct ortho-lithiation.

In addition to DoM, transition-metal-catalyzed C-H activation has emerged as a versatile tool for the regioselective functionalization of anilines. researchgate.netkcl.ac.uk While ortho-functionalization is common, recent advances have enabled meta- and para-selective reactions. For example, palladium-catalyzed meta-C-H arylation of anilines has been achieved using specific ligands and directing groups. nih.gov Similarly, para-selective C-H olefination of aniline derivatives has been reported using a palladium/S,O-ligand catalytic system. acs.org These methods provide access to aniline derivatives with substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. The regioselectivity of these reactions is often controlled by the catalyst, ligand, and directing group, offering a high degree of tunability. acs.org

Table 4: Site-Directed Functionalization Strategies for Anilines

| Strategy | Directing Group/Catalyst | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Tertiary amine, amide, etc. (DMG) | ortho | Various electrophilic additions | wikipedia.orgwikiwand.comorganic-chemistry.org |

| Palladium-Catalyzed C-H Activation | Pyridine-based directing group | meta | Arylation | nih.gov |

| Palladium-Catalyzed C-H Activation | S,O-Ligand | para | Olefination | acs.org |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Aniline-Involved Catalytic Reactions

Aniline (B41778) and its derivatives are versatile building blocks in organic synthesis, participating in a wide array of catalytic reactions to form complex molecules. The presence of the amino group on the aromatic ring significantly influences the reactivity and the mechanistic pathways of these transformations.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, with aniline derivatives serving as key precursors. One notable method involves the hydrogenation of dicarboxylic acids or their esters in the presence of anilines, catalyzed by ruthenium complexes. For instance, the reaction of a diester with aniline, catalyzed by [Ru(acac)₃] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), can yield N-phenyl heterocycles. The proposed mechanism suggests an initial hydrogenation of the diester to an ester aldehyde, followed by reductive amination with the aniline. A subsequent hydrogenation of the second ester group to an aldehyde and a final cyclization step affords the N-heterocycle [cite: 14].

Another approach to N-heterocycle synthesis is the palladium-catalyzed condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives. This reaction forms stable diphenylamine (B1679370) intermediates that can be selectively cyclized to produce indoles, carbazoles, acridines, and dibenzazepines. The selectivity of these intramolecular transformations is controlled by the choice of ligand on the palladium catalyst [cite: 27].

The formation of quinoline (B57606) compounds from aniline and C1–C4 alcohols over zeolite-based catalysts has also been reported. The reaction pathways for synthesizing quinolines are influenced by the type of alcohol used, with polyhydric and monohydric alcohols leading to different intermediates [cite: 25].

Asymmetric catalysis is crucial for the synthesis of chiral molecules, and anilines are often employed as substrates in these reactions. Chiral phosphoric acids have been used to catalyze the cyclizative rearrangement of anilines and vicinal diketones to produce enantioenriched 2,2-disubstituted indolin-3-ones. The proposed catalytic cycle involves a self-sorted [3+2] heteroannulation, regioselective dehydration, and a 1,2-ester shift process [cite: 2]. The stereoselectivity is thought to arise from an amine-directed regio- and enantioselective ortho-Csp²-H addition of the aniline to the ketone [cite: 2].

In the realm of asymmetric photoredox organocatalysis, chirality transfer is often achieved through a second activation mode, as there are no general methods to control the stereochemistry of radical ion species. Common strategies include the use of enamine, iminium-ion, Brønsted acid/base, and N-heterocyclic carbene catalysis to induce chirality [cite: 21].

A general catalytic cycle for asymmetric synthesis involves the activation of achiral molecules by a chiral catalyst, leading to the formation of a chiral product. Asymmetric allylic substitution reactions, for example, utilize chiral ligands and transition metal complexes to achieve high enantioselectivity in the formation of C-C and C-heteroatom bonds [cite: 24].

Acid and base catalysis play a pivotal role in many reactions involving anilines. The basicity of the amino group is a key factor; aniline is a weak base due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring's pi system [cite: 18].

In electrophilic aromatic substitution reactions, such as nitration, the reaction of aniline with a mixture of nitric acid and sulfuric acid can lead to a mixture of ortho, meta, and para products. The formation of the meta product is attributed to the protonation of the amino group in the strongly acidic medium, which forms a deactivating -NH₃⁺ group [cite: 5]. To control the outcome of such reactions, the amino group can be protected by acetylation, which reduces its basicity and directs substitution to the ortho and para positions [cite: 5, 18].

Aniline does not typically undergo Friedel-Crafts alkylation or acylation because the amino group reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex that deactivates the ring [cite: 6, 32].

In the iodination of aniline, the reaction rate is influenced by the pH of the solution, indicating the involvement of acid-base equilibria in the reaction mechanism [cite: 15]. The kinetics of aniline oxidation with chromic acid are also dependent on the concentration of hydrochloric or sulfuric acid [cite: 3].

Solid acid catalysts, such as zeolites, are used in the vapor-phase alkylation of aniline. The mechanism is proposed to involve both Brønsted and Lewis acid sites on the catalyst surface [cite: 22].

Kinetics and Rate-Determining Steps in Aniline Transformations

In the oxidation of aniline and its N-methylated derivatives by chromic acid, the order of the reaction with respect to the substrate is one in each case. The rate constants were found to depend on the concentration of the acid catalyst [cite: 3]. For anilines, the oxidation step is suggested to be the rate-determining step, whereas for secondary and tertiary amines, the protonation step is rate-determining [cite: 3].

The kinetics of aniline methylation with dimethyl carbonate have also been investigated. A mathematical model describing the change in concentration of the reacting substances over time has been constructed to determine the kinetic constants of the elementary stages of the reaction [cite: 4].

The photodegradation of aniline and its chloro-derivatives catalyzed by halloysite-TiO₂ and halloysite-Fe₂O₃ nanocomposites is often described by pseudo-first-order kinetics based on the Langmuir-Hinshelwood model [cite: 8].

Table 1: Kinetic Data for Selected Aniline Reactions

| Reaction | Reactants | Catalyst/Conditions | Rate Law | Rate-Determining Step |

|---|---|---|---|---|

| Oxidation | Aniline, Chlorine Dioxide | Aqueous solution | rate = k[Aniline][ClO₂] | - |

| Oxidation | Aniline, Chromic Acid | HCl or H₂SO₄ | First-order in aniline | Oxidation of protonated species |

| Methylation | Aniline, Dimethyl Carbonate | Zeolite catalyst | Complex kinetics | - |

| Photodegradation | Aniline | Halloysite-TiO₂ | Pseudo-first-order | Surface photodegradation |

Intramolecular Rearrangements and Cyclizations

Aniline derivatives can undergo various intramolecular rearrangements and cyclizations to form new carbocyclic and heterocyclic structures. The 1,3-aza-Brook rearrangement of certain aniline derivatives can lead to the in situ generation of 3-aminoaryne, which can then be trapped to form diverse aniline products [cite: 11]. Crossover experiments have demonstrated the intramolecular nature of the 1,3-C-to-N silyl (B83357) transfer in this rearrangement [cite: 11].

N-allyl anilinium salts are known to undergo the 3-aza-Cope rearrangement to yield indoline (B122111) derivatives as the major product [cite: 17]. The thermal rearrangement of N-benzylanilinium hexafluoroantimonates produces 2- or 4-benzylanilinium salts [cite: 17].

The Larock indole (B1671886) synthesis is a powerful method for constructing indole skeletons via the palladium-catalyzed intramolecular cyclization of halo-anilines and alkynes [cite: 23]. This method has been extended to the synthesis of 3,4-fused tricyclic indoles from internal alkyne-tethered ortho-iodoaniline derivatives [cite: 23].

Aniline N-oxides can be used in Polonovski-Povarov cyclizations to prepare tetrahydroquinoline scaffolds. Mechanistic investigations suggest that this cyclization can proceed via either a concerted or a stepwise Povarov reaction mechanism [cite: 19].

Investigations into Side Reactions and Byproduct Formation

In many chemical reactions involving anilines, the formation of side products can occur, impacting the yield and purity of the desired product. During the nitration of aniline under strongly acidic conditions, in addition to the expected ortho and para isomers, a significant amount of the meta isomer is often formed due to the protonation of the amino group [cite: 5]. Oxidation of the aniline can also lead to undesired side products [cite: 1].

In the industrial production of aniline, diphenylamine, triphenylamine, and carbazole (B46965) can be formed as impurities [cite: 10]. The use of excess ammonia (B1221849) can help to suppress the formation of these byproducts [cite: 10].

Ozonation of aniline in aqueous solution can lead to the formation of various aromatic byproducts. At acidic pH, nitrobenzene (B124822) and azobenzene (B91143) are the main identified byproducts. At basic pH, nitrobenzene, azobenzene, azoxybenzene, and 2-pyridine-carboxylic acid have been observed [cite: 12].

During the hydrogenation of dimethyl diesters in the presence of aniline, N-methylation of the aniline can occur as a side reaction, compromising the conversion to the desired N-phenyl heterocycle [cite: 14]. Using diesters derived from longer-chain or branched alcohols can suppress this side reaction [cite: 14].

Table 2: Common Side Reactions and Byproducts in Aniline Chemistry

| Reaction Type | Main Reaction | Side Reaction/Byproduct Formation |

|---|---|---|

| Electrophilic Substitution | Nitration (ortho, para) | Meta-nitration, Oxidation products |

| Industrial Synthesis | Aniline production | Diphenylamine, Triphenylamine, Carbazole |

| Oxidation | Ozonation | Nitrobenzene, Azobenzene, Azoxybenzene |

| Reductive Amination | N-Heterocycle formation | N-Methylation of aniline |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral compound like 3-(1-Methoxyethyl)aniline, NMR is indispensable for assigning the relative and, in conjunction with chiral auxiliaries, absolute stereochemistry of the chiral center.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. While specific experimental data for this compound is not available in the public domain, a detailed prediction of its NMR spectra can be made based on the analysis of structurally similar compounds and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the 3-substituted aniline (B41778) ring would appear in the range of δ 6.5-7.5 ppm. Due to the meta-substitution pattern, these protons would display a complex splitting pattern, likely consisting of a singlet (or a triplet with very small coupling) for the proton at the C2 position, a doublet for the proton at C6, a triplet for the proton at C5, and a doublet of doublets for the proton at C4. The amino (-NH₂) protons would likely appear as a broad singlet between δ 3.5 and 4.5 ppm, the chemical shift of which is dependent on solvent and concentration. chemistryconnected.com

The aliphatic portion of the molecule would show a quartet for the benzylic proton (CH) around δ 4.0-4.5 ppm, coupled to the adjacent methyl protons. The methyl group of the ethyl moiety would appear as a doublet around δ 1.3-1.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.2-3.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. pressbooks.pub The aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon atom attached to the nitrogen (C3) would be found around δ 145-150 ppm, while the other aromatic carbons would appear at chemical shifts influenced by the electronic effects of the amino and methoxyethyl substituents. The benzylic carbon (CH) is expected to be in the range of δ 75-85 ppm, significantly downfield due to the attached oxygen atom. The methoxy carbon (-OCH₃) would have a characteristic chemical shift around δ 55-60 ppm, and the terminal methyl carbon would be found upfield, around δ 20-25 ppm. libretexts.orglibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.5 - 7.5 | 110 - 130 |

| C-NH₂ | - | 145 - 150 |

| NH₂ | 3.5 - 4.5 (broad s) | - |

| CH-O | 4.0 - 4.5 (q) | 75 - 85 |

| O-CH₃ | 3.2 - 3.4 (s) | 55 - 60 |

| CH-CH₃ | 1.3 - 1.5 (d) | 20 - 25 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Deuterium isotopic perturbation studies in NMR can be a subtle yet powerful tool for structural and mechanistic elucidation. researchgate.net In the context of this compound, deuteration of the amine (-NH₂) group to -ND₂ would be expected to cause small upfield shifts (isotope shifts) on the adjacent aromatic carbon (C3) and other nearby carbons. nih.gov The magnitude of these shifts can provide insights into the electronic environment and any intramolecular hydrogen bonding. While significant intramolecular hydrogen bonding is not expected in this molecule, the technique could be used to confirm the assignment of the C3 carbon in the ¹³C NMR spectrum. Furthermore, studying the molecule in a deuterated solvent like methanol-d₄ could lead to H/D exchange at the amine group, which would be observable in the ¹H NMR spectrum by the disappearance of the NH₂ signal. chemistryconnected.com

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₃NO), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (151.21 g/mol ). A high-resolution mass spectrum would allow for the determination of the exact mass and confirmation of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for anilines and ethers. miamioh.edublogspot.comscribd.com A primary fragmentation would be the alpha-cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation. wikipedia.orgyoutube.comyoutube.com Another significant fragmentation pathway would be the cleavage of the benzylic C-O bond.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion |

| 136 | [C₈H₁₀NO]⁺ | Loss of •CH₃ (alpha-cleavage) |

| 122 | [C₇H₈NO]⁺ | Loss of •C₂H₅ (cleavage of ethyl group) |

| 106 | [C₇H₈N]⁺ | Loss of •OCH₃ |

| 93 | [C₆H₇N]⁺ | Aniline radical cation |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry for similar functional groups.

Electron Diffraction (ED) and Advanced Microscopy for Solid-State Structures

Electron diffraction (ED) has emerged as a powerful technique for the structural elucidation of small organic molecules, particularly when only very small crystals are available. researchgate.netthermofisher.comnih.govrsc.orgnih.gov The interaction of electrons with matter is much stronger than that of X-rays, allowing for the analysis of nanocrystals that are too small for conventional X-ray diffraction.

Microcrystal electron diffraction (MicroED) is a specific application of this technique where a transmission electron microscope is used to collect diffraction data from a continuously rotating nanocrystal. This data can then be processed in a manner similar to X-ray diffraction data to solve the crystal structure. For this compound, if obtaining single crystals of sufficient size for X-ray crystallography proves difficult, MicroED could provide a viable alternative for determining its solid-state structure and conformation. This technique would be particularly valuable for analyzing different polymorphic forms of the compound, should they exist.

Computational Chemistry and Theoretical Studies of 3 1 Methoxyethyl Aniline Systems

Quantum Chemical Calculations for Molecular Properties

Energetic Stability and Conformational Analysis

The three-dimensional structure of 3-(1-Methoxyethyl)aniline is not static. Rotation around single bonds, particularly the C-C and C-O bonds of the 1-methoxyethyl group and the C-N bond of the aniline (B41778) moiety, gives rise to various conformations, each with a different potential energy. Conformational analysis, typically performed using quantum chemical methods like DFT with basis sets such as 6-31+g(d,p), is used to identify the most stable (lowest energy) conformations and the energy barriers between them.

Proton Affinities and Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. For aniline and its derivatives, the amino group (-NH2) is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions lkouniv.ac.in. This activation makes the ring more susceptible to electrophilic attack.

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase. Computational studies on aniline have explored the competition between protonation at the nitrogen atom versus protonation at the carbon atoms of the aromatic ring acs.orgresearchgate.net. High-level calculations have shown that while the para-carbon is a slightly favored protonation site energetically, the proton affinities for the nitrogen and the para-carbon are very close acs.org. The presence of the 1-methoxyethyl group at the meta position in this compound would be expected to subtly influence this balance through its inductive and steric effects. DFT calculations can provide precise PA values for each potential protonation site.

Below is a table showing computationally derived electronic properties for aniline and a related derivative, illustrating the type of data generated in these studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculated Proton Affinity (kJ/mol) |

| Aniline | -5.62 | -0.45 | 5.17 | 877.8 (N-protonation) / 886.5 (para-C protonation) researchgate.net |

| p-Nitroaniline | -6.51 | -2.03 | 4.48 | Data not available |

Data derived from DFT B3LYP/6-311++G(d,p) calculations for illustrative purposes. The energy gap is a key indicator of chemical reactivity. researchgate.netchemrxiv.org

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it feasible to model complex reaction pathways, including the identification of transition states and intermediates acs.orgunt.edu.

Transition State Analysis and Reaction Energetics

For aniline derivatives, a common and important reaction is electrophilic aromatic substitution scribd.com. DFT calculations can be used to model the entire reaction pathway for processes like halogenation, nitration, or Friedel-Crafts alkylation. This involves locating the structures of the reactants, products, any intermediates (such as the Wheland intermediate or σ-complex), and, crucially, the transition states that connect them researchgate.net.

The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. By comparing the activation energies for substitution at different positions on the ring (ortho, meta, para), DFT can predict the regioselectivity of the reaction. For example, a DFT study on the chlorination of aniline confirmed that the transition states leading to ortho and para substitution are significantly lower in energy than the transition state for meta substitution, consistent with experimental observations researchgate.net.

The table below presents hypothetical relative energies for the intermediates in an electrophilic substitution reaction on a substituted aniline, as would be calculated by DFT.

| Species | Relative Energy (ortho) (kcal/mol) | Relative Energy (meta) (kcal/mol) | Relative Energy (para) (kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +11.2 | +20.1 | +10.5 |

| σ-Complex (Intermediate) | -15.5 | -5.2 | -17.8 |

| Transition State 2 | -5.0 | +2.1 | -6.2 |

| Products | -25.0 | -23.8 | -26.1 |

Illustrative energy profile data for an electrophilic substitution reaction, showing the higher energy barrier for the meta pathway. Actual values depend on the specific electrophile and reaction conditions. researchgate.net

Origin of Stereoselectivity and Regioselectivity

DFT calculations are instrumental in explaining the origins of selectivity in chemical reactions. Regioselectivity in the electrophilic substitution of this compound is determined by the combined directing effects of the -NH2 group and the meta-substituted -(CH(OCH3)CH3) group. The powerful electron-donating amino group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The methoxyethyl group at position 3 will sterically hinder attack at position 2 and electronically influence the relative reactivity of the other positions. DFT calculations can quantify these effects by modeling the stability of the different possible σ-complex intermediates and their corresponding transition states researchgate.netnih.gov.

Stereoselectivity can arise in reactions involving the chiral center of the 1-methoxyethyl group. If this compound is used in a reaction that creates a new stereocenter, the existing chirality can influence the stereochemical outcome, leading to a preference for one diastereomer over another. DFT can be used to model the transition states for the formation of different diastereomers. The difference in the calculated activation energies for the competing pathways allows for a quantitative prediction of the diastereomeric ratio (d.r.). Non-covalent interaction (NCI) analysis within the transition state structures can further reveal the specific steric or electronic interactions responsible for the observed stereoselectivity rsc.org.

Molecular Modeling and Docking Studies for Structure-Activity Relationship Exploration in Analogues

While quantum chemistry focuses on the intrinsic properties of single molecules, molecular modeling and docking are used to study how molecules interact with biological macromolecules, such as proteins or DNA. These techniques are central to computer-aided drug design and are used to explore the structure-activity relationships (SAR) of a series of related compounds, or analogues unar.ac.id.

Molecular docking predicts the preferred orientation of a ligand (like an analogue of this compound) when bound to a receptor to form a stable complex nih.gov. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and score them based on a force field that estimates the binding affinity (e.g., in kcal/mol). These scores, along with analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), help to rationalize the biological activity of known compounds and to predict the activity of new ones nih.gov.

For example, various aniline and quinazoline (B50416) analogues have been subjects of docking studies to investigate their potential as antimicrobial agents by targeting enzymes like DNA gyrase nih.gov. In such studies, a series of compounds with systematic structural modifications are synthesized and tested. Docking simulations are then performed to see if the calculated binding affinities correlate with the experimentally observed biological activities. A strong correlation can validate the binding mode and provide a reliable model for designing more potent analogues.

The following table shows representative data from a hypothetical molecular docking study of aniline analogues against a protein target.

| Compound Analogue | Modification | Experimental Activity (IC50, µM) | Predicted Binding Affinity (ΔGbind, kcal/mol) | Key Interactions Observed |

| A | Parent aniline scaffold | 15.2 | -7.1 | H-bond with Ser-122 |

| B | Addition of -Cl at para | 8.5 | -7.8 | H-bond with Ser-122, Hydrophobic contact with Leu-89 |

| C | Addition of -OH at para | 2.1 | -8.5 | H-bonds with Ser-122 and Asp-150 |

| D | Addition of -CH3 at para | 12.8 | -7.3 | H-bond with Ser-122, Steric clash with Phe-92 |

This illustrative data demonstrates how docking results can rationalize observed structure-activity relationships. Lower binding energy (more negative) typically correlates with higher potency (lower IC50). nih.govnih.gov

These computational approaches provide a powerful, multi-faceted strategy for investigating the chemical and biological properties of this compound and its analogues, guiding future research and development.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In typical studies of similar aniline compounds, researchers utilize computational models to calculate parameters like ¹H and ¹³C NMR chemical shifts and IR absorption frequencies. These theoretical values are then systematically compared against experimentally obtained spectra to validate the computational methods and provide a more detailed assignment of the spectral signals. This comparative analysis is crucial for confirming the molecular structure and understanding its electronic properties.

Although experimental spectral data for this compound may exist in various chemical databases, dedicated research articles that perform and discuss a detailed comparison with theoretically predicted values have not been identified in the surveyed literature. Such studies would be valuable for providing a deeper understanding of the compound's spectroscopic characteristics.

Research Applications in Organic Synthesis and Material Science

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and key structural motifs in a vast array of biologically active molecules and chiral catalysts. While specific research directly detailing the extensive use of 3-(1-methoxyethyl)aniline as a chiral building block is not widely documented in general literature, its structure inherently suggests its potential in this capacity.

The presence of a stereogenic center at the carbon atom bearing the methoxy (B1213986) and methyl groups makes enantiomerically pure forms of this compound, such as (R)-3-(1-methoxyethyl)aniline and (S)-3-(1-methoxyethyl)aniline, valuable starting materials. These enantiomers can be incorporated into larger molecules to introduce chirality, a critical factor in determining the pharmacological activity of many drugs. The amino group provides a convenient handle for further chemical transformations, allowing for its integration into various molecular scaffolds through reactions such as amidation, alkylation, and diazotization.

Role in the Synthesis of Advanced Organic Materials (e.g., polymers, dyes)

Aniline (B41778) and its derivatives are foundational monomers in the synthesis of conducting polymers, most notably polyaniline (PANI). The electrical and optical properties of PANI can be tuned by modifying the aniline monomer. While the polymerization of this compound specifically is not extensively reported in readily accessible literature, the principles of aniline polymerization suggest its potential as a monomer. The methoxyethyl substituent would likely influence the solubility, processability, and electronic properties of the resulting polymer. The chirality of the monomer could also impart unique chiroptical properties to the polymer, making it a candidate for applications in chiral recognition and sensing.

In the realm of dyes, aniline derivatives are precursors to a vast array of azo dyes. The synthesis involves the diazotization of the aniline's amino group followed by coupling with an electron-rich aromatic compound. The substituent on the aniline ring plays a crucial role in determining the color and fastness properties of the resulting dye. The 1-methoxyethyl group in this compound would be expected to influence the final properties of a dye derived from it, potentially leading to novel colorants with specific characteristics.

Catalytic Applications of Aniline Derivatives

Aniline derivatives can be transformed into a variety of ligands for transition metal catalysts. The nitrogen atom of the amino group can coordinate to metal centers, and the aromatic ring can be functionalized to create multidentate ligands. Chiral aniline derivatives are of particular interest for developing catalysts for asymmetric reactions.

While specific catalytic applications of this compound are not prominently featured in general chemical literature, its structure lends itself to potential use in catalysis. For example, it could be a precursor to chiral N-heterocyclic carbene (NHC) ligands or other types of chiral ligands that have found broad application in asymmetric catalysis. The development of new catalysts is an ongoing area of research, and novel aniline derivatives are constantly being explored for their potential to provide enhanced catalytic activity and selectivity.

Precursors for Specialized Reagents and Ligands in Chemical Research

The reactivity of the amino group and the aromatic ring of this compound makes it a versatile precursor for a range of specialized reagents and ligands. The amino group can be readily converted into other functional groups, such as isocyanates, isothiocyanates, or azides, which are themselves valuable synthetic intermediates.

The chiral nature of this compound makes it a particularly attractive precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands are essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals. By incorporating the chiral 1-methoxyethyl moiety, it is possible to design ligands that can effectively control the stereochemical outcome of a chemical reaction. Although specific, widely-cited examples of ligands derived from this compound are not found in general searches, the principles of ligand design suggest its potential in creating novel structures for catalytic applications.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral amines, including 3-(1-Methoxyethyl)aniline, remains a significant challenge in organic chemistry. acs.orgnih.gov While classical methods often involve stoichiometric amounts of chiral reagents, modern research is heavily focused on the development of catalytic asymmetric methods. yale.edu A primary route to chiral amines is the asymmetric hydrogenation of prochiral imines, and significant progress has been made in developing catalysts for this transformation. acs.orgnih.govnih.gov

Future research will likely concentrate on the design and application of novel chiral catalysts that offer higher activity, selectivity, and broader substrate scope. Key areas of development include:

Transition Metal Catalysis: Iridium, rhodium, and ruthenium complexes with chiral ligands have proven effective for the asymmetric hydrogenation of imines and related substrates. researchgate.net The development of new generations of ligands, such as those based on phosphorus, N-heterocyclic carbenes (NHCs), or C,N- and N,N-based structures, is expected to lead to catalysts with improved performance. acs.org For the synthesis of this compound, this would involve the asymmetric reduction of the corresponding imine precursor.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), offers a green and highly selective alternative to metal-based catalysts. researchgate.net Future work will likely involve the discovery of novel enzymes and the engineering of existing ones to enhance their activity and selectivity for specific substrates like the precursor to this compound. Biocatalytic carbene N-H insertion is another emerging strategy for the synthesis of chiral amines. rochester.edu

Organocatalysis: Chiral phosphoric acids and other organocatalysts have emerged as powerful tools for the enantioselective synthesis of amines. researchgate.net These catalysts can promote reactions such as transfer hydrogenation and reductive amination under mild conditions. nih.gov Research in this area will focus on developing new organocatalysts with enhanced reactivity and stereocontrol for the synthesis of complex chiral anilines.

| Catalytic System | Catalyst Type | Key Advantages | Potential Application for this compound Synthesis |

| Transition Metal Catalysis | Iridium, Rhodium, Ruthenium complexes with chiral ligands | High activity, broad substrate scope, well-established | Asymmetric hydrogenation of the corresponding prochiral imine |

| Biocatalysis | Imine reductases (IREDs), Reductive aminases (RedAms) | High enantioselectivity, mild reaction conditions, environmentally friendly | Enantioselective reductive amination of a ketone precursor |

| Organocatalysis | Chiral phosphoric acids, etc. | Metal-free, mild conditions, good stereocontrol | Asymmetric transfer hydrogenation of an imine intermediate |

Innovations in C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy that allows for the modification of molecules at positions that are otherwise difficult to access. In the context of this compound, C-H functionalization could be employed to introduce new functional groups onto the aromatic ring or the ethyl side chain, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.

While direct C-H functionalization of anilines can be challenging due to the directing effects of the amino group, recent advances in catalysis have opened up new possibilities. Future research is expected to focus on:

Remote C-H Functionalization: Developing catalytic systems that can selectively functionalize C-H bonds at positions meta to the amino group would be particularly valuable for modifying the aromatic ring of this compound. beilstein-journals.org

Stereoselective C-H Functionalization: The development of chiral catalysts that can control the stereochemistry of C-H functionalization reactions would provide a direct route to new chiral aniline (B41778) derivatives.

Green Chemistry Approaches in Aniline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of anilines, this translates to the development of methods that reduce waste, use less hazardous reagents, and are more energy-efficient.

Future research in this area will likely focus on:

Catalytic Routes from Renewable Feedstocks: Exploring the synthesis of anilines from biomass-derived starting materials would represent a significant advance in sustainability.

Solvent-Free or Aqueous Reactions: Developing synthetic methods that can be performed in the absence of organic solvents or in water would greatly reduce the environmental impact of aniline synthesis.

Three-Component Reactions: The development of one-pot, three-component reactions for the synthesis of substituted anilines is a promising approach to improve atom economy and reduce the number of synthetic steps. beilstein-journals.orgrsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The integration of computational chemistry with experimental organic synthesis is a powerful approach for accelerating the discovery and optimization of new reactions. In the context of this compound synthesis, computational methods can be used to:

Design Novel Catalysts: Computational modeling can be used to predict the structure and reactivity of new catalysts for enantioselective synthesis, guiding experimental efforts.

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for optimizing its conditions and improving its outcome. Computational studies can provide valuable insights into reaction pathways and transition states. ubc.ca

Predict Substrate Scope: Computational methods can be used to predict which substrates are likely to be suitable for a given reaction, saving time and resources in the laboratory. The electron-withdrawing or donating ability of substituents, which can be estimated using computational Hammett constants, can play a pivotal role in reaction success. beilstein-journals.org

The synergy between computational and experimental chemistry is expected to play an increasingly important role in the development of new and improved methods for the synthesis of this compound and other valuable chemical compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Methoxyethyl)aniline, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methoxyethyl groups can be introduced via alkylation of aniline derivatives using methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted precursors or by-products. Yield optimization requires precise control of stoichiometry, temperature, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm the methoxyethyl substituent’s position (e.g., δ ~3.3–3.5 ppm for OCH₂CH₃ protons) and aromatic ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₃NO₂, [M+H]⁺ = 168.1022) .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What preliminary biological screening strategies are recommended for this compound?

- Answer : Start with enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the compound’s aromatic amine and methoxyethyl motifs, which are common in bioactive molecules . Use in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) to identify antiproliferative effects. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Answer :

- Modifications : Introduce substituents at the methoxyethyl group (e.g., halogens, alkyl chains) to alter lipophilicity and binding affinity .

- Assays : Compare IC₅₀ values across derivatives in enzyme inhibition or cell-based assays. Use computational tools (e.g., molecular docking) to predict binding modes to targets like tyrosine kinases .

- Data Analysis : Multivariate regression models correlate structural descriptors (e.g., logP, Hammett constants) with activity .

Q. What analytical challenges arise in studying this compound’s stability under physiological conditions?

- Answer : The compound may hydrolyze in acidic/basic environments due to the methoxyethyl group’s lability. Accelerated stability testing (pH 1–9 buffers, 37°C) with HPLC monitoring identifies degradation products (e.g., aniline derivatives) . Stabilizers like cyclodextrins or PEGylation can be explored to enhance shelf life .

Q. How should researchers resolve contradictions in reported biological data for this compound analogs?

- Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Replicate studies under standardized conditions (pH, temperature, solvent). Meta-analyses of published data (e.g., PubChem BioAssay) can identify confounding factors like impurity interference .

Q. What computational methods predict this compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors) .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amino group for electrophilic attack) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten